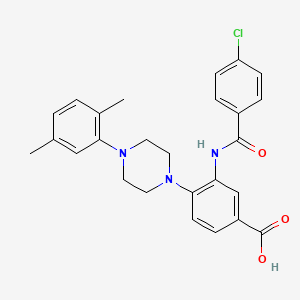
Crm1-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crm1-IN-3 is a small molecule inhibitor that targets the Chromosome Region Maintenance 1 (CRM1) protein, also known as Exportin 1 (XPO1). CRM1 is a nuclear export receptor that mediates the transport of various proteins and ribonucleoprotein complexes from the nucleus to the cytoplasm. Inhibition of CRM1 has been shown to have potential therapeutic applications, particularly in the treatment of cancer and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Core Structure: This step involves the construction of the core scaffold of the molecule through various organic reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Introduction of functional groups that are essential for the biological activity of the compound. This may include halogenation, alkylation, or acylation reactions.
Final Coupling Reaction: The final step involves coupling the core structure with specific functional groups or side chains to obtain the desired inhibitor.
Industrial Production Methods
Industrial production of Crm1-IN-3 would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Crm1-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may affect the compound’s stability and efficacy.
Substitution: Replacement of one functional group with another, which can modify the compound’s binding affinity to CRM1.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines.
Scientific Research Applications
Chemistry: Used as a tool compound to study the nuclear export process and the role of CRM1 in cellular functions.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with overexpression of CRM1 It has also shown promise in antiviral therapy by inhibiting the nuclear export of viral components.
Mechanism of Action
Crm1-IN-3 exerts its effects by binding to the CRM1 protein and inhibiting its function. The binding of this compound to CRM1 prevents the interaction of CRM1 with nuclear export signals (NESs) on cargo proteins, thereby blocking the nuclear export process . This inhibition leads to the accumulation of cargo proteins in the nucleus, which can induce cell cycle arrest, apoptosis, and other cellular responses. The molecular targets and pathways involved in the action of this compound include the regulation of tumor suppressor proteins, transcription factors, and other key regulatory proteins .
Comparison with Similar Compounds
Crm1-IN-3 is one of several CRM1 inhibitors that have been developed. Other similar compounds include:
Leptomycin B (LMB): A natural product that inhibits CRM1 by covalently modifying a cysteine residue in the NES-binding cleft.
Selinexor (KPT-330): A synthetic CRM1 inhibitor that has been approved for the treatment of certain cancers.
Verdinexor (KPT-335): Another synthetic CRM1 inhibitor with potential antiviral applications.
Uniqueness of this compound
This compound is unique in its specific binding affinity and selectivity for CRM1. Unlike some other inhibitors, this compound may have a different binding mode or interaction profile, which can result in distinct biological effects and therapeutic potential .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit CRM1-mediated nuclear export makes it a valuable tool for studying cellular processes and developing new treatments for cancer and viral infections.
Properties
Molecular Formula |
C26H26ClN3O3 |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C26H26ClN3O3/c1-17-3-4-18(2)24(15-17)30-13-11-29(12-14-30)23-10-7-20(26(32)33)16-22(23)28-25(31)19-5-8-21(27)9-6-19/h3-10,15-16H,11-14H2,1-2H3,(H,28,31)(H,32,33) |
InChI Key |
BQXRGKXBCYCKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)O)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)
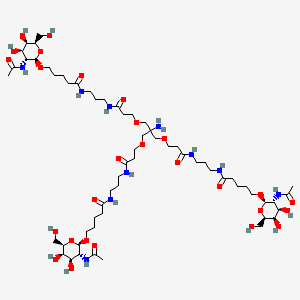

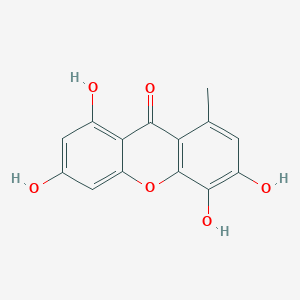
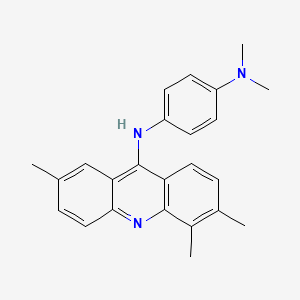
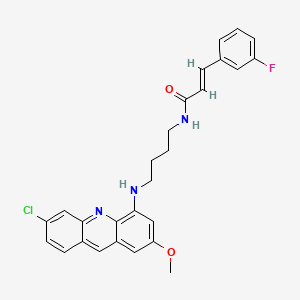
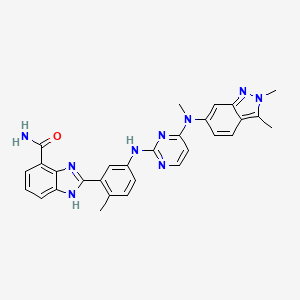
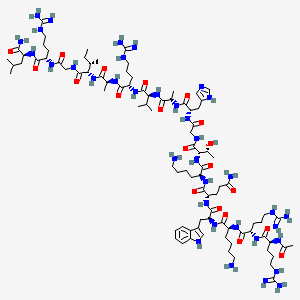


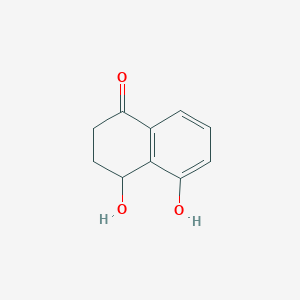
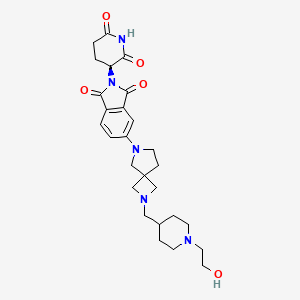
![5-(2-aminoethoxy)-2-methyl-N-[(1R)-1-(3-thiophen-3-ylphenyl)ethyl]benzamide](/img/structure/B12378955.png)

